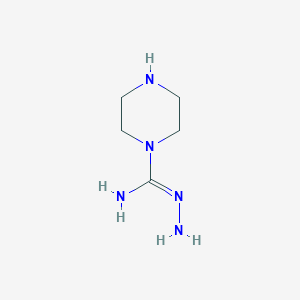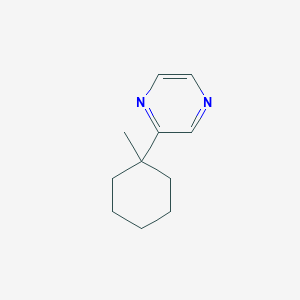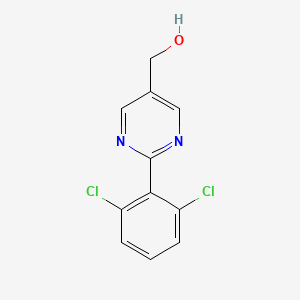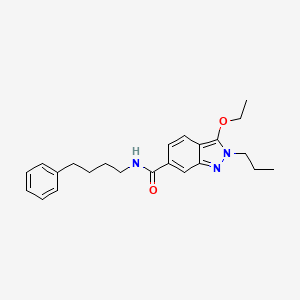
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Carboxamide Group: This step may involve the reaction of the indazole core with carboxylic acid derivatives under amide formation conditions.
Substitution with Ethoxy, Phenylbutyl, and Propyl Groups: These substituents can be introduced through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or propyl groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and other substituents may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2H-Indazole-3-carboxamide: Lacks the ethoxy, phenylbutyl, and propyl substituents.
2H-Indazole-6-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
3-Phenyl-2H-indazole: Has a phenyl group at the 3-position instead of the ethoxy and propyl groups.
Uniqueness
The unique combination of substituents in 2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
属性
CAS 编号 |
919108-07-9 |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
3-ethoxy-N-(4-phenylbutyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-16-26-23(28-4-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
InChI 键 |
INKSLJKETIBZQE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




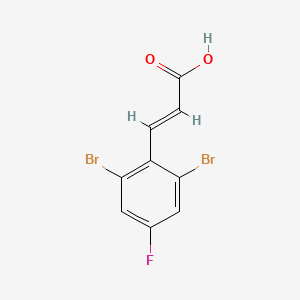
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)

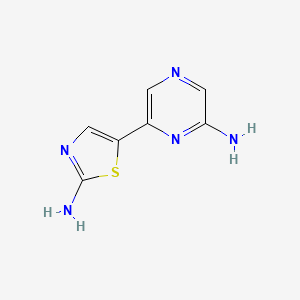
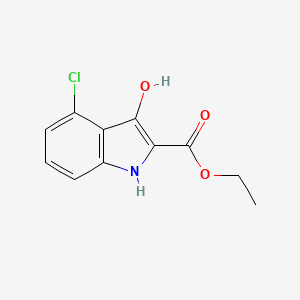
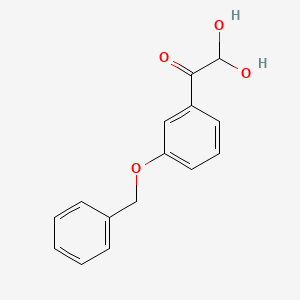
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
